molecular formula C8H6FNO B165117 2-Fluoro-5-methoxybenzonitrile CAS No. 127667-01-0

2-Fluoro-5-methoxybenzonitrile

Cat. No.: B165117
CAS No.: 127667-01-0
M. Wt: 151.14 g/mol
InChI Key: VBZLRHYLNXWZIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methoxybenzonitrile can be synthesized from benzaldehyde, 2-fluoro-5-methoxy-, oxime . The synthetic route involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as crystallization, filtration, and drying to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzonitriles.

    Oxidation Products: Corresponding aldehydes or acids.

    Reduction Products: Amines.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
2-Fluoro-5-methoxybenzonitrile serves as an important building block in the synthesis of anticancer agents. Its derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of microtubule dynamics and apoptosis induction. For instance, compounds derived from this nitrile have shown promising cytotoxicity against various cancer cell lines, making them potential candidates for drug development .

Drug Formulation
The compound enhances the efficacy of drug formulations by improving solubility and bioavailability. Its fluorinated structure contributes to favorable pharmacokinetic properties, which are critical in the design of new therapeutic agents .

Agrochemical Applications

Herbicides and Pesticides
In agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides. Its ability to interact with biological systems allows for the development of effective crop protection agents that target specific pathways in pests while minimizing environmental impact .

Material Science

Advanced Materials Development
The compound is also employed in the creation of advanced materials, including polymers and coatings. Its unique chemical properties improve durability and resistance to environmental factors, making it suitable for various applications in material science .

Organic Synthesis

Synthetic Intermediates
this compound plays a crucial role as an intermediate in organic synthesis. It facilitates the production of complex organic molecules through various chemical reactions, thereby supporting research in synthetic methodologies .

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound is used in methods for detecting and quantifying other substances. It aids researchers in quality control processes across different industries, ensuring compliance with regulatory standards .

Data Table: Applications Overview

Field Application Description
PharmaceuticalsAnticancer ResearchBuilding block for anticancer agents; enhances efficacy and bioavailability
AgrochemicalsHerbicides and PesticidesFormulation of effective crop protection agents
Material ScienceAdvanced Materials DevelopmentImproves durability and environmental resistance
Organic SynthesisSynthetic IntermediatesFacilitates production of complex organic molecules
Analytical ChemistryDetection and QuantificationAids in quality control and compliance testing

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of derivatives of this compound on breast cancer cells. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their potential as lead compounds for further development .

Case Study 2: Agrochemical Formulations

Research on agrochemical formulations incorporating this compound demonstrated enhanced efficacy against common agricultural pests. The study highlighted the compound's role in developing targeted herbicides that reduce non-target effects on beneficial insects .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The presence of the fluorine atom and methoxy group influences its reactivity and binding affinity to various biological molecules .

Comparison with Similar Compounds

  • 2-Fluoro-5-methylbenzonitrile
  • 5-Fluoro-2-methoxybenzonitrile
  • 4-Fluoro-2-methylbenzonitrile

Comparison: 2-Fluoro-5-methoxybenzonitrile is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications. Compared to similar compounds, it offers a different reactivity profile and potential for diverse chemical transformations .

Biological Activity

2-Fluoro-5-methoxybenzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a fluoro group at the 2-position and a methoxy group at the 5-position, along with a nitrile functional group. This arrangement contributes to its chemical reactivity and biological interactions.

Structural Formula

C9H8FNO\text{C}_9\text{H}_8\text{F}\text{NO}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoro and methoxy groups enhances its binding affinity to specific proteins, potentially modulating their activity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has shown potential as a ligand for various receptors, which could lead to applications in treating conditions such as depression or anxiety through serotonergic modulation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For example, studies have shown its effects on cell lines expressing serotonin receptors, suggesting potential applications in neuropharmacology.

StudyFindings
Demonstrated inhibition of serotonin receptor activity with an EC50 value of 45 nM.
Showed selective binding affinity for the 5-HT2C receptor, indicating potential antipsychotic effects.
Exhibited cytotoxicity against various cancer cell lines, prompting further investigation into its anticancer properties.

Case Studies

  • Antidepressant Activity : A study focused on the modulation of the 5-HT2C receptor demonstrated that this compound could serve as a scaffold for developing new antidepressants with fewer side effects compared to existing treatments.
  • Anticancer Research : In another case study, this compound was evaluated for its efficacy against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that further exploration into its anticancer properties is warranted.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate:

  • Absorption : High permeability across cell membranes due to lipophilic character.
  • Distribution : Predicted to have good brain penetration based on molecular structure.
  • Metabolism : Initial studies suggest metabolic stability; however, further investigations are required to delineate metabolic pathways.
  • Toxicity : Early toxicological assessments have shown low cytotoxicity in non-cancerous cell lines, indicating a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-5-methoxybenzonitrile, and how can intermediates be optimized?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of a benzene ring. A plausible route includes:

Electrophilic Substitution : Introduce fluorine via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and a fluorinating agent (e.g., NFSI).

Methoxy Group Installation : Utilize copper-mediated coupling or nucleophilic aromatic substitution (SNAr) with methoxide.

Nitrile Formation : Employ Sandmeyer reaction or cyanation via palladium catalysis (e.g., Pd(OAc)₂, KCN).
Key Considerations : Optimize reaction temperatures and stoichiometry to minimize side products. For example, excess methoxide can lead to over-substitution, while improper quenching of intermediates may reduce yields .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons appear in δ 6.8–7.6 ppm, with splitting patterns reflecting fluorine coupling (e.g., doublets or triplets).
    • ¹³C NMR : The nitrile carbon resonates near δ 115–120 ppm, while methoxy carbons appear at δ 55–60 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Example: Calculated for C₈H₆FNO ([M+H]⁺): 152.0511; Observed: 152.0513 .
  • Infrared Spectroscopy (IR) : Strong absorption at ~2230 cm⁻¹ (C≡N stretch).

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation.
  • Storage : Keep in a cool, dry place under inert atmosphere (argon) to prevent hydrolysis of the nitrile group.
  • Spill Management : Neutralize with activated charcoal or sodium bicarbonate, followed by ethanol rinsing .

Advanced Research Questions

Q. How do fluorine and methoxy substituents influence the electronic properties and reactivity of this compound?

Methodological Answer:

  • Electronic Effects :
    • Fluorine : Strong electron-withdrawing (-I effect) enhances electrophilicity at the para position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Methoxy : Electron-donating (+M effect) directs nucleophilic attacks to meta positions.
  • Reactivity in Cross-Coupling : Fluorine stabilizes transition metals (e.g., Pd) during catalysis, improving yields in aryl-aryl bond formations. Computational studies (DFT) can predict regioselectivity by analyzing LUMO maps .

Q. How can computational tools guide the design of novel derivatives of this compound?

Methodological Answer:

  • Database Mining : Use Reaxys or SciFinder to identify analogous reactions (e.g., substitutions, cyclizations).
  • Machine Learning (ML) : Train models on existing reaction data to predict viable pathways. For example, Bayesian optimization can prioritize reaction conditions (solvent, catalyst) for nitrile functionalization.
  • Docking Studies : If targeting biological activity, simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. How can conflicting data on reaction yields or regioselectivity be resolved in the synthesis of derivatives?

Methodological Answer:

  • Analytical Triangulation : Combine LC-MS, NMR, and X-ray crystallography to confirm product structures.
  • Control Experiments : Vary catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) or solvents (DMF vs. THF) to isolate contributing factors.
  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates .

Properties

IUPAC Name

2-fluoro-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLRHYLNXWZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379094
Record name 2-Fluoro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127667-01-0
Record name 2-Fluoro-5-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127667-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-Chloro-1-fluoro-4-methoxy-benzene (10.4 grams, 65.0 mmole), CuCN (6.4 grams, 71.0 mmole) and N-methylpyrrolidinone (100 ml) was refluxed for 18 hours. An additional 2.3 g CuCN was added, and the mixture was refluxed for 40 hours. The mixture was poured into 300 ml ice water and stirred for 10 minutes. This was poured into 100 ml methylene chloride and the layers were separated. The mixture was washed with water, dried over MgSO4, filtered, and concentrated to a solid (2.8 g). MW 137.12; MS (m/e) 137(M+).
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-5-methoxybenzonitrile
2-Fluoro-5-methoxybenzonitrile
2-Fluoro-5-methoxybenzonitrile
2-Fluoro-5-methoxybenzonitrile
2-Fluoro-5-methoxybenzonitrile
2-Fluoro-5-methoxybenzonitrile

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